molecular formula C15H23NO3 B11177108 N-hexyl-2,6-dimethoxybenzamide

N-hexyl-2,6-dimethoxybenzamide

Cat. No.: B11177108
M. Wt: 265.35 g/mol
InChI Key: ZZJRNVPYVSSHKC-UHFFFAOYSA-N
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Description

N-hexyl-2,6-dimethoxybenzamide is an organic compound with the molecular formula C15H23NO3 It is a derivative of benzamide, characterized by the presence of a hexyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-2,6-dimethoxybenzamide can be synthesized through the direct condensation of 2,6-dimethoxybenzoic acid with hexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of hexylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-hexyl-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

N-hexyl-2,6-dimethoxybenzamide can be compared with other benzamide derivatives such as:

These compounds share similar structural features but differ in their functional groups and substituents, which can significantly impact their chemical reactivity and biological activity. For example, 2,3-dimethoxybenzamide has been shown to exhibit effective antioxidant and antibacterial activities, similar to this compound .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further investigation in the fields of medicine and biology.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-hexyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H23NO3/c1-4-5-6-7-11-16-15(17)14-12(18-2)9-8-10-13(14)19-3/h8-10H,4-7,11H2,1-3H3,(H,16,17)

InChI Key

ZZJRNVPYVSSHKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

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